- Synthesis of cycloalkenyl-1-boronic acid pinacol ester, China, , ,
Cas no 930-29-0 (1-Chloro-1-cyclopentene)
1-Chloro-1-cyclopentene structure
1-Chloro-1-cyclopentene Properties
Names and Identifiers
-
- 1-Chloro-1-cyclopentene
- 1-chlorocyclopentene
- 1-chlor-1-cyclopenten
- 1-chlorocyclopent-1-ene
- 1-chloro-cyclopentene
- 1-cyclopentenyl chloride
- Cyclopentene,1-chloro
- 1-Chlorocyclopentene (ACI)
- 930-29-0
- G77337
- SY345233
- SCHEMBL465184
- DTXSID70239229
- MFCD00010247
- AKOS015912661
- Cyclopentenylchlorid
- DB-057358
- 1-Chloro-1-cyclopentene, 97%
- Cyclopentene, 1-chloro-
- CS-0204701
- +Expand
-
- MFCD00010247
- UJUIJZWQFDQKHO-UHFFFAOYSA-N
- 1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2
- ClC1CCCC=1
Computed Properties
- 102.02400
- 0
- 0
- 0
- 102.0236279g/mol
- 6
- 74
- 0
- 0
- 0
- 0
- 0
- 1
- 2.1
- nothing
- 0
- 0Ų
Experimental Properties
- 2.29300
- 0.00000
- n20/D 1.4651(lit.)
- 113-115 °C(lit.)
- Fahrenheit: 48.2 ° f
Celsius: 9 ° c - Not determined
- Not determined
- 1.035 g/mL at 25 °C(lit.)
1-Chloro-1-cyclopentene Security Information
- GHS02 GHS07
- 3
- 3.2
- S16-S26-S36/37/39
- III
- R11; R36/37/38
- F Xi
- UN 1993
- H225-H315-H319-H335
- P210-P261-P305+P351+P338
- 2-8°C
- III
- 11-36/37/38
- Danger
- 3.2
1-Chloro-1-cyclopentene Customs Data
- 2903890090
-
China Customs Code:
2903890090Overview:
2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Chloro-1-cyclopentene Price
1-Chloro-1-cyclopentene Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Zinc Solvents: 1,4-Dioxane
Reference
- Polymethylene cycles. XXXVII. Transformations of polyhalo-substituted cyclopentanesZhurnal Obshchei Khimii, 1961, 31, 2768-73,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol
Reference
- Base-induced reactions of methylenecyclobutane derivativesJournal of Organic Chemistry, 1971, 36(8), 1024-30,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Diethyl ether ; 0 °C → rt; 3 d, reflux
Reference
- The Chemistry of a Non-Interacting Vicinal Frustrated Phosphane/Borane Lewis PairChemistry - A European Journal, 2017, 23(25), 6056-6068,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalidesJournal of the American Chemical Society, 1983, 105(23), 6907-15,
Synthetic Circuit 8
Reaction Conditions
Reference
- Comparison of syn dehydrohalogenations from trans-1-bromo-2-chlorocycloalkanes promoted by complex base and by potassium tert-butoxideTetrahedron Letters, 1983, 24(27), 2737-40,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
Reference
- Comparison of β-Chloro-Activated, Syn and Anti Dehydrochlorinations Induced by Complex BaseJournal of Organic Chemistry, 1994, 59(7), 1930-2,
Synthetic Circuit 12
Reaction Conditions
Reference
- Nickel(0)-catalyzed cross-coupling reactions of tricyclo[4.1.0.02,7]hept-1-ylmagnesium bromide and related Grignard reagents with aryl, vinyl, and alkynyl halidesChemische Berichte, 1990, 123(7), 1495-505,
Synthetic Circuit 13
Reaction Conditions
Reference
- Hydroboration. 57. Hydroboration with 9-borabicyclo[3.3.1]nonane of alkenes containing representative functional groupsJournal of Organic Chemistry, 1981, 46(20), 3978-88,
Synthetic Circuit 14
Reaction Conditions
Reference
- Intermolecular additions of cyclobutylchlorocarbeneTetrahedron Letters, 1979, (15), 1277-80,
Synthetic Circuit 15
Reaction Conditions
Reference
- Photochemistry of alkyl halides. 3. Generation of vinyl cationsJournal of the American Chemical Society, 1976, 98(14), 4319-20,
Synthetic Circuit 16
Reaction Conditions
Reference
- Cleavage of spiran ether bonds by boron halidesRendiconti del Seminario della Facolta di Scienze dell'Universita di Cagliari, 1975, 45(3-4), 113-16,
Synthetic Circuit 17
Reaction Conditions
Reference
- Conformation of nonaromatic ring compounds. XLI. Dipole moments and nuclear magnetic resonance spectra of 1,1,2-trihalocyclohexanes and-cyclopentanesRecueil des Travaux Chimiques des Pays-Bas, 1967, 86(11), 1007-17,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Triphenylphosphine
Reference
- Triphenylphosphine-carbon tetrachloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Chloroform-d
Reference
- Competitive kinetics of 1,2-carbon and hydride shifts in cyclobutylchlorocarbeneTetrahedron Letters, 1990, 31(9), 1225-8,
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ; 14 d, 20 °C
Reference
- Facile Generation of a Strained Cyclic Vinyl Cation by Thermal Solvolysis of Cyclopent-1-enyl-λ3-bromanesAngewandte Chemie, 2009, 48(47), 8931-8934,
1-Chloro-1-cyclopentene Raw materials
- 1-Cyclopenten-1-yl[4-(trifluoromethyl)phenyl]bromonium
- Cyclopentanone
- rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine
- Borate(1-),tetrafluoro-
- (Chloromethylene)cyclobutane
- (Iodomethylene)cyclobutane
- Cyclopentane,1,1-dichloro-
- Cyclopentane,1-bromo-2-chloro-, cis- (9CI)
- 3H-DIAZIRINE, 3-CHLORO-3-CYCLOBUTYL-
1-Chloro-1-cyclopentene Preparation Products
1-Chloro-1-cyclopentene Related Literature
-
1. Hydroboration of vinyl halides with mesitylborane: a direct access to (mesityl)(alkyl)haloboranesMarc Devillard,Marie Cordier,Thierry Roisnel,Chiara Dinoi,Iker Del Rosal,Gilles Alcaraz Chem. Commun. 2022 58 1589
-
2. Hydroboration of vinyl halides with mesitylborane: a direct access to (mesityl)(alkyl)haloboranesMarc Devillard,Marie Cordier,Thierry Roisnel,Chiara Dinoi,Iker Del Rosal,Gilles Alcaraz Chem. Commun. 2022 58 1589
-
Raymond J. Abraham,M. Ashley Cooper New J. Chem. 2018 42 5024
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4. 383. Studies in molecular rearrangement. Part VI. Syntheses and oxotropic rearrangements in the cyclopentenyl seriesE. A. Braude,W. F. Forbes J. Chem. Soc. 1951 1755
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